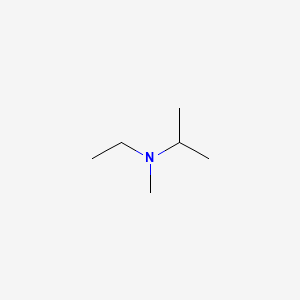

N-ethyl-N-methylpropan-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

39198-07-7 |

|---|---|

Molecular Formula |

C6H15N |

Molecular Weight |

101.19 g/mol |

IUPAC Name |

N-ethyl-N-methylpropan-2-amine |

InChI |

InChI=1S/C6H15N/c1-5-7(4)6(2)3/h6H,5H2,1-4H3 |

InChI Key |

UTLDDSNRFHWERZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-ethyl-N-methylpropan-2-amine (CAS: 39198-07-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-N-methylpropan-2-amine, with the CAS number 39198-07-7, is a tertiary aliphatic amine. Its structure features a central nitrogen atom bonded to an ethyl group, a methyl group, and an isopropyl group. This guide provides a comprehensive overview of its chemical and physical properties, proposed experimental protocols for its synthesis and analysis, and a discussion of its potential, though currently undocumented, biological activities. Due to the limited availability of specific experimental data for this compound, some information presented is based on established principles of organic chemistry and data for structurally related compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its handling, formulation, and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| IUPAC Name | This compound | Computed |

| CAS Number | 39198-07-7 | [1] |

| Molecular Formula | C6H15N | [1] |

| Molecular Weight | 101.19 g/mol | [1] |

| Canonical SMILES | CCN(C)C(C)C | [2] |

| InChI | InChI=1S/C6H15N/c1-5-7(4)6(2)3/h6H,5H2,1-4H3 | [2] |

| Computed XLogP3 | 1.4 | [2] |

| Hydrogen Bond Donor Count | 0 | Computed |

| Hydrogen Bond Acceptor Count | 1 | Computed |

| Rotatable Bond Count | 2 | Computed |

Experimental Protocols

Synthesis: Reductive Amination

A plausible and efficient method for the synthesis of this compound is the reductive amination of acetone (B3395972) with N-ethylmethylamine. This two-step, one-pot reaction involves the formation of an iminium ion intermediate, which is then reduced to the final tertiary amine.

Reaction:

(CH₃)₂CO + CH₃NHC₂H₅ → [ (CH₃)₂C=N⁺(CH₃)(C₂H₅) ] → C₂H₅N(CH₃)CH(CH₃)₂

Materials:

-

N-ethylmethylamine

-

Acetone

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of N-ethylmethylamine (1.0 equivalent) in anhydrous DCM, add acetone (1.2 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.

-

In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in anhydrous DCM.

-

Slowly add the reducing agent slurry to the reaction mixture at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by one of the following methods:

-

Acid-Base Extraction:

-

Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).

-

Extract the organic solution with dilute hydrochloric acid (e.g., 1 M HCl). The amine will be protonated and move to the aqueous layer.

-

Wash the aqueous layer with diethyl ether to remove any non-basic impurities.

-

Make the aqueous layer basic (pH > 10) by the addition of a strong base (e.g., NaOH pellets or concentrated solution) while cooling in an ice bath.

-

Extract the liberated free amine with diethyl ether (3 x 50 mL).

-

Dry the combined organic extracts over anhydrous potassium carbonate (K₂CO₃), filter, and remove the solvent under reduced pressure.

-

-

Fractional Distillation: If the crude product is relatively clean, purification can be achieved by fractional distillation under atmospheric or reduced pressure. The boiling point of the pure amine is required to set the appropriate distillation conditions.

-

Column Chromatography: While amines can be challenging to purify by standard silica (B1680970) gel chromatography due to their basicity, it is possible by using a solvent system containing a small amount of a basic modifier, such as triethylamine (B128534) (e.g., 1-2%) or by using alumina (B75360) as the stationary phase.[3]

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing the purity of volatile amines and confirming the molecular weight of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the N-methyl group (a singlet), the isopropyl methine proton (a septet), and the isopropyl methyl protons (a doublet). Predicted chemical shifts can be estimated using NMR prediction software. For the structurally similar N-methylethanamine, the N-CH3 protons appear around 2.3 ppm, the N-CH2 protons around 2.65 ppm, and the ethyl's CH3 protons around 1.10 ppm.[4]

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each of the carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will lack N-H stretching bands (typically found around 3300-3500 cm⁻¹ for primary and secondary amines), which is characteristic of a tertiary amine. C-N stretching vibrations are expected in the 1250-1020 cm⁻¹ region.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or mechanism of action of this compound. Tertiary amines are a broad class of compounds with diverse biological activities. Without experimental data, any discussion of its potential effects is speculative.

In Silico Prediction and QSAR:

Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the toxicity and other biological properties of chemicals based on their structure.[5] Studies on aliphatic amines have shown that their toxicity can often be correlated with their hydrophobicity (log Kow).[5] However, such models provide general trends and are not a substitute for experimental validation. In silico tools could be used to predict potential interactions with various biological targets, but the results would need to be confirmed through in vitro and in vivo studies.[6][7]

Due to the lack of specific data, a signaling pathway diagram cannot be accurately constructed for this compound.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, it should be handled with extreme caution, assuming it is hazardous. The safety information for structurally similar compounds, such as N-ethyl-2-methyl-2-propanamine and N-ethylmethylamine, should be considered.[8][9][10][11][12]

General Precautions:

-

Flammability: Assumed to be a flammable liquid. Keep away from heat, sparks, and open flames.[9][10]

-

Toxicity: Likely to be harmful if swallowed, in contact with skin, or inhaled.[9][10]

-

Corrosivity: May cause severe skin burns and eye damage.[9][10]

-

Handling: Work in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Visualizations

Figure 1: Proposed synthesis workflow for this compound.

Figure 2: Classification of amines, highlighting the position of the target compound.

Figure 3: Hypothetical interaction with a biological target (speculative).

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C6H15N | CID 20336998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scienceforums.net [scienceforums.net]

- 4. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. QSARs for selected aliphatic and aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Biological Activity and Preliminary in Silico ADMET Screening of Polyamine Conjugates with Bicyclic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-エチル-2-メチル-2-プロパンアミン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

- 12. gelest.com [gelest.com]

physicochemical properties of N-ethyl-N-methylpropan-2-amine

An In-depth Technical Guide to the Physicochemical Properties of N-ethyl-N-methylpropan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a tertiary amine with the chemical formula C6H15N, is a compound of interest in various chemical and pharmaceutical research areas. A thorough understanding of its physicochemical properties is fundamental for its application in synthesis, formulation, and biological studies. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound. It includes a detailed experimental protocol for its synthesis via reductive amination and general methodologies for the determination of its key properties.

Physicochemical Properties

A summary of the key is presented in Table 1. It is important to note that while some properties are computationally predicted due to a lack of extensive experimental data in publicly available literature, they provide valuable estimates for practical applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 39198-07-7 | [Guidechem][2] |

| Molecular Formula | C6H15N | [Guidechem, PubChem][1][2] |

| Molecular Weight | 101.19 g/mol | [Guidechem, PubChem][1][2] |

| Boiling Point | Not experimentally determined | |

| Melting Point | Not experimentally determined | |

| Density | Not experimentally determined | |

| Calculated XLogP3 | 1.4 | [PubChem][1] |

| Hydrogen Bond Donor Count | 0 | [PubChem][1] |

| Hydrogen Bond Acceptor Count | 1 | [PubChem][1] |

| Topological Polar Surface Area | 3.2 Ų | [PubChem][1] |

| pKa | Not experimentally determined | |

| Solubility | Expected to be soluble in water and organic solvents.[3][4] |

Experimental Protocols

Synthesis of this compound via Reductive Amination

Reductive amination is a versatile and widely used method for the synthesis of amines.[5][6] This protocol describes the synthesis of the tertiary amine, this compound, from a secondary amine (N-ethylmethylamine) and a ketone (acetone) using sodium triacetoxyborohydride (B8407120) as the reducing agent.[7]

Materials:

-

N-ethylmethylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (B1671644) (DCE) or Tetrahydrofuran (B95107) (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon atmosphere setup

-

Separatory funnel

Procedure:

-

To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-ethylmethylamine (1.0 equivalent) and acetone (1.0-1.2 equivalents).

-

Dissolve the reactants in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

-

Stir the solution at room temperature.

-

Slowly add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 1-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with the same organic solvent used in the reaction.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by distillation.

Determination of Aqueous Solubility

This protocol provides a general method for determining the solubility of an amine in water.[8]

Materials:

-

This compound

-

Distilled water

-

Test tubes

-

Vortex mixer or shaker

-

Analytical balance

Procedure:

-

Add a small, accurately weighed amount of this compound to a test tube.

-

Add a known volume of distilled water (e.g., 1 mL) to the test tube.

-

Vigorously stir or shake the mixture for several minutes.

-

Allow the mixture to stand and observe for any undissolved material.

-

If the amine dissolves completely, add another weighed amount and repeat the process until a saturated solution is formed (i.e., undissolved amine is present).

-

The solubility can then be calculated in terms of g/100 mL or mol/L.

Determination of Basicity (pKa) via pH Measurement

The basicity of an amine can be estimated by measuring the pH of its aqueous solution.[8]

Materials:

-

This compound

-

Distilled water

-

pH meter or pH paper

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a standard aqueous solution of this compound of a known concentration (e.g., 0.1 M).

-

Calibrate the pH meter using standard buffer solutions.

-

Measure the pH of the prepared amine solution.

-

The pKb can be estimated from the pH and the concentration of the amine solution. For a more accurate determination, a titration with a standard acid is recommended.

Analysis by Gas Chromatography (GC)

Gas chromatography is a suitable method for analyzing the purity of volatile amines like this compound.[9][10]

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

A suitable capillary column for amine analysis (e.g., a deactivated column or one with a polar stationary phase).[9]

Procedure:

-

Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

-

Set the GC operating conditions: injector temperature, oven temperature program, carrier gas flow rate, and detector temperature. A typical oven program might start at a low temperature and ramp up to a higher temperature to ensure the separation of components with different boiling points.[10]

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Record the chromatogram. The retention time of the peak corresponding to this compound can be used for identification (by comparison with a standard), and the peak area can be used to determine its purity.

Visualizations

Caption: Workflow for the synthesis of this compound via reductive amination.

References

- 1. This compound | C6H15N | CID 20336998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. chemhaven.org [chemhaven.org]

- 9. gcms.labrulez.com [gcms.labrulez.com]

- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

An In-depth Technical Guide to the Synthesis of N-ethyl-N-methylpropan-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthetic pathways for the tertiary amine, N-ethyl-N-methylpropan-2-amine. The document outlines three primary synthesis methodologies: Reductive Amination, Eschweiler-Clarke Methylation, and Direct Alkylation. Each section includes detailed experimental protocols, a summary of quantitative data, and visual representations of the reaction pathways and workflows to facilitate understanding and replication.

Reductive Amination of N-ethylpropan-2-amine

Reductive amination is a highly versatile method for the formation of amines.[1] In this pathway, a secondary amine, N-ethylpropan-2-amine (also known as ethylisopropylamine), is reacted with formaldehyde (B43269) in the presence of a reducing agent to yield the desired tertiary amine.

Reaction Pathway

The reaction proceeds via the formation of an intermediate iminium ion, which is subsequently reduced to the tertiary amine.

References

The Synthesis of Tertiary Amines via Reductive Amination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a tertiary amine functional group is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Reductive amination stands out as a powerful and versatile methodology for the formation of carbon-nitrogen bonds, offering a reliable route to these crucial molecular scaffolds. This whitepaper provides an in-depth technical overview of the primary methods for synthesizing tertiary amines through the reductive amination of secondary amines with carbonyl compounds. It covers classical named reactions, modern catalytic systems, and the use of specialized hydride reagents, presenting detailed experimental protocols, comparative quantitative data, and visual representations of reaction pathways and workflows to aid in methodological selection and implementation.

Core Principles of Reductive Amination for Tertiary Amine Synthesis

The synthesis of tertiary amines via reductive amination involves the reaction of a secondary amine with an aldehyde or a ketone.[1] The reaction proceeds through the formation of an electrophilic iminium ion intermediate, which is subsequently reduced by a suitable reducing agent to yield the final tertiary amine.[1][2] This two-step sequence, often performed in a single pot, is a highly efficient method for C-N bond formation and avoids the common issue of over-alkylation often encountered with direct alkylation of amines.[2]

The general mechanism can be visualized as follows:

Caption: General mechanism of tertiary amine synthesis via reductive amination.

A variety of methods have been developed for this transformation, each with distinct advantages concerning substrate scope, functional group tolerance, and reaction conditions. These can be broadly categorized into classical named reactions, methods employing borohydride (B1222165) reagents, and modern catalytic approaches.

Classical Named Reactions

The Eschweiler-Clarke and Leuckart-Wallach reactions are long-established methods for the synthesis of tertiary amines, often favored for their simplicity and the use of inexpensive reagents.[1]

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a specialized form of reductive amination that specifically synthesizes N-methylated tertiary amines from secondary amines using an excess of formaldehyde (B43269) and formic acid.[3][4][5] Formic acid serves as the hydride donor to reduce the intermediate iminium ion.[6] A key advantage of this reaction is that it halts at the tertiary amine stage, preventing the formation of quaternary ammonium (B1175870) salts.[3][7]

Caption: Simplified workflow of the Eschweiler-Clarke reaction.

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a broader method that can be used to alkylate secondary amines with various aldehydes or ketones, again using formic acid or a derivative like ammonium formate (B1220265) as the reducing agent.[8][9] This reaction typically requires high temperatures, often between 100-160°C.[1]

Modern Hydride Reagents

The development of milder and more selective reducing agents has significantly expanded the scope and utility of reductive amination.

Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

Sodium triacetoxyborohydride (STAB) is a particularly mild and selective reducing agent, well-suited for the reductive amination of secondary amines.[1] Its steric bulk and reduced basicity allow for the selective reduction of the iminium ion in the presence of the unreacted carbonyl compound.[1] A significant advantage of NaBH(OAc)₃ over other borohydrides is its lower toxicity.[1]

Caption: Experimental workflow for reductive amination using NaBH(OAc)₃.[1]

Sodium Cyanoborohydride (NaBH₃CN)

Sodium cyanoborohydride is another effective reducing agent for this transformation.[1] It is particularly useful as it is stable in weakly acidic conditions (pH 6-7), which are optimal for iminium ion formation.[1] However, its high toxicity necessitates careful handling and disposal.[10]

Advanced Catalytic Methods

Recent advances have focused on the development of catalytic systems that improve atom economy and operate under milder conditions.[1]

Brønsted Acid-Catalyzed Reductive Amination

Strong Brønsted acids, such as triflic acid (TfOH), can catalyze the direct reductive amination of carbonyl compounds.[1][11] In some variations, formamides can act as both the amine source and the reductant, offering a metal-free alternative to traditional methods.[1][12]

Iridium-Catalyzed Reductive Amination

Iridium complexes, in conjunction with a suitable phosphine (B1218219) ligand and a hydrogen source (e.g., H₂ gas), have emerged as highly efficient catalysts for the reductive amination of ketones with secondary amines.[1][13] These methods often proceed under pressurized hydrogen and elevated temperatures.[1]

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of tertiary amines via various reductive amination methods.

Table 1: Classical Reductive Amination Methods

| Secondary Amine | Carbonyl Compound | Product | Method | Yield (%) | Reference |

| Piperidine | Cyclohexanone | 1-Cyclohexylpiperidine | Leuckart-Wallach | 75 | [1] |

| Pyrrolidine | Acetophenone | 1-(1-Phenylethyl)pyrrolidine | Leuckart-Wallach | 80 | [1] |

| Various | Formaldehyde | N-Methylated Tertiary Amine | Eschweiler-Clarke | >80 | [4] |

Table 2: Reductive Amination using Borohydride Reagents

| Secondary Amine | Carbonyl Compound | Reducing Agent | Product | Yield (%) | Reference |

| Diethylamine | Cyclohexanone | NaBH(OAc)₃ | N,N-Diethylcyclohexylamine | 94 | [10] |

| Morpholine | Acetophenone | NaBH(OAc)₃ | 4-(1-Phenylethyl)morpholine | 92 | [10] |

| Pyrrolidine | Benzaldehyde | NaBH₃CN | 1-Benzylpyrrolidine | 85 | [14] |

Table 3: Modern Catalytic Reductive Amination Methods

| Secondary Amine | Carbonyl Compound | Catalyst/Reagent | Product | Yield (%) | Reference |

| N-Methylaniline | Various Acetophenones | HSiCl₃/TMEDA | N-Methyl-N-(1-phenylethyl)aniline derivatives | 80-95 | [15] |

| Various | Various Ketones | Iridium Complex / H₂ | Various Tertiary Amines | High | [1][13] |

| Various | Various Carbonyls | Triflic Acid / Formamide (B127407) | Various Tertiary Amines | High | [1][11][12] |

Detailed Experimental Protocols

Protocol 1: Eschweiler-Clarke Reaction

A representative procedure for the Eschweiler-Clarke reaction is as follows:

-

To a round-bottom flask charged with the secondary amine (1.0 eq.), add formic acid (2.0-3.0 eq.) and an aqueous solution of formaldehyde (37%, 2.0-3.0 eq.).[1][3]

-

Heat the reaction mixture to 80-100 °C and stir for 2-18 hours, monitoring the reaction progress by TLC or GC-MS.[1]

-

After completion, cool the reaction mixture to room temperature.

-

Basify the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide (B78521) until the pH is > 9.[1]

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield the crude tertiary amine, which can be further purified by distillation or column chromatography.

Protocol 2: Leuckart-Wallach Reaction

A general procedure for the Leuckart-Wallach reaction is as follows:

-

In a round-bottom flask, combine the secondary amine (1.0 eq.), the carbonyl compound (1.0-1.2 eq.), and formic acid (2.0-5.0 eq.).[1]

-

Heat the mixture to 100-160 °C and stir for several hours until the reaction is complete, as monitored by TLC or GC-MS.[1]

-

Cool the reaction to room temperature and carefully add a concentrated solution of hydrochloric acid.

-

Heat the mixture at reflux for several hours to hydrolyze any formamide byproducts.[1]

-

After cooling, make the solution basic with a concentrated sodium hydroxide solution.

-

Extract the product with an appropriate organic solvent, dry the combined organic layers, and remove the solvent under reduced pressure.

-

Purify the tertiary amine by distillation or column chromatography.[1]

Protocol 3: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

A typical procedure for reductive amination using sodium triacetoxyborohydride is as follows:

-

To a solution of the secondary amine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in an aprotic solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE), add sodium triacetoxyborohydride (1.5 eq.) in portions.[2][10]

-

Stir the reaction mixture at room temperature for 1-24 hours, monitoring its progress by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel to yield the tertiary amine.[1]

Protocol 4: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

A general protocol for reductive amination with sodium cyanoborohydride is as follows:

-

Dissolve the secondary amine (1.0 eq.) and the carbonyl compound (1.0-1.1 eq.) in a suitable solvent, typically methanol.[1]

-

Adjust the pH of the solution to 6-7 by the addition of a small amount of acetic acid.[1]

-

Add sodium cyanoborohydride (1.0-1.5 eq.) in one portion.[1]

-

Stir the reaction at room temperature until completion (monitored by TLC or GC-MS).

-

Carefully add an aqueous solution of NaOH to quench the reaction and adjust the pH to be basic.

-

Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.

-

Extract the aqueous layer with the organic solvent, combine the organic layers, dry, and concentrate.

-

Purify the product by column chromatography or distillation.

Protocol 5: Brønsted Acid-Catalyzed Reductive Amination

A representative procedure for Brønsted acid-catalyzed reductive amination is as follows:

-

To a stirred solution of the aldehyde or ketone (1.0 mmol) in the formamide (e.g., DMF, 2.0 mL), add triflic acid (5-10 mol%).[1]

-

Heat the reaction mixture at 100-120 °C for 12-24 hours.[1]

-

After cooling to room temperature, dilute the mixture with water and basify with a saturated aqueous solution of sodium bicarbonate.[1]

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the tertiary amine.[1]

Protocol 6: Iridium-Catalyzed Direct Reductive Amination

A general procedure for iridium-catalyzed direct reductive amination is as follows:

-

In a glovebox, charge a pressure reactor with the iridium precursor (e.g., [Ir(COD)Cl]₂, 0.5-1 mol%), the phosphine ligand (e.g., Josiphos A or Xantphos, 1.1-1.2 eq. relative to Ir), the secondary amine (1.0 eq.), and the ketone (1.2 eq.).[1]

-

Add an anhydrous solvent (e.g., THF or toluene).

-

Seal the reactor, remove it from the glovebox, and pressurize with hydrogen gas (e.g., 50 bar).[1]

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for 16-24 hours.[1]

-

After cooling and carefully venting the reactor, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography to afford the tertiary amine.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 4. grokipedia.com [grokipedia.com]

- 5. name-reaction.com [name-reaction.com]

- 6. Eschweiler-Clarke Reaction [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. kanto.co.jp [kanto.co.jp]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Tertiary Amines via Alkylation of Secondary Amines: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The conversion of secondary amines to their tertiary counterparts represents a cornerstone transformation in organic synthesis, with profound implications for the pharmaceutical, agrochemical, and materials science sectors. The resulting tertiary amine scaffolds are ubiquitous in a vast array of biologically active molecules and functional materials. This technical guide provides an in-depth exploration of the core methodologies for this crucial conversion, presenting a comparative analysis of key techniques, detailed experimental protocols, and a summary of quantitative data to aid in reaction optimization and selection.

Core Methodologies for the N-Alkylation of Secondary Amines

The synthesis of tertiary amines from secondary amines can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of method is often dictated by the substrate scope, functional group tolerance, and desired scale of the reaction.

Reductive Amination

Reductive amination stands as one of the most reliable and widely employed methods for the N-alkylation of secondary amines.[1][2] This strategy effectively mitigates the common issue of over-alkylation that can plague other methods.[1] The reaction proceeds through the condensation of a secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is subsequently reduced in situ to the desired tertiary amine.[3]

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a popular choice due to its mild nature and selectivity for the iminium ion over the carbonyl starting material.[1][3] Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation.

Direct Alkylation with Alkyl Halides

The direct reaction of a secondary amine with an alkyl halide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[4][5] While conceptually straightforward, this method can be complicated by the potential for the tertiary amine product to react further with the alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt.[5][6] However, the formation of tertiary amines from secondary amines via this route is generally less prone to over-alkylation compared to the alkylation of primary amines.[6] The choice of base and reaction conditions is critical to achieving high yields of the desired tertiary amine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of carbon-nitrogen bonds, particularly for the formation of aryl amines.[7][8][9] This methodology exhibits a broad substrate scope, allowing for the coupling of a wide variety of secondary amines with aryl halides, triflates, and other electrophilic partners.[9][10] The reaction typically employs a palladium catalyst in conjunction with a phosphine (B1218219) or carbene ligand and a base.[8][11]

N-Alkylation with Alcohols

The use of alcohols as alkylating agents represents an atom-economical and environmentally benign approach to tertiary amine synthesis, with water being the only byproduct.[12][13] This transformation generally requires a catalyst to activate the hydroxyl group of the alcohol, facilitating its departure.[5] A common mechanism for this reaction is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, where the alcohol is transiently oxidized to the corresponding aldehyde or ketone, which then undergoes reductive amination with the secondary amine.[14][15] A variety of transition metal catalysts, including those based on iridium, ruthenium, nickel, and copper, have been developed for this purpose.[16][17][18]

Chan-Lam Amination

The Chan-Lam amination is a copper-catalyzed cross-coupling reaction of boronic acids with amines.[19][20] While traditionally used for the synthesis of aryl amines, recent studies have expanded its utility to the coupling of secondary and even tertiary benzylic boronic esters with anilines to produce valuable alkyl amines.[19][21]

Quantitative Data Summary

The following tables summarize quantitative data for various methods of alkylating secondary amines to tertiary amines, providing a comparative overview of reaction conditions and yields.

Table 1: Reductive Amination of Secondary Amines

| Secondary Amine | Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Dibutylamine | Butyraldehyde | Et₃SiH | 1,4-Dioxane | 75 | Quantitative | [16] |

| N-Methylbenzylamine | Hydrocinnamaldehyde | Silane | Not Specified | Not Specified | High | [22] |

| Various | Various | NaBH(OAc)₃ | THF or DCE | Ambient | Good to Excellent | [1] |

| Various | Various | NaBH₃CN | Methanol | Ambient | Not Specified | [3] |

Table 2: Direct Alkylation of Secondary Amines with Alkyl Halides

| Secondary Amine | Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Various | Various | Huenig's Base | Not Specified | Not Specified | Almost Quantitative | [23] |

| Various | Various | KH / Et₃N | Not Specified | Not Specified | Satisfactory | [24] |

| Aniline (B41778) Derivatives | Methyl Iodide | 2,6-Lutidine | Not Specified | Not Specified | Good | [25] |

Table 3: Buchwald-Hartwig Amination of Secondary Amines

| Secondary Amine | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Heterocyclic Amines | Aryl Bromides | Pd Precatalyst / Phosphine Ligand | t-BuONa or t-BuOLi | Toluene | 100-170 | Up to 68% | [11] |

| Secondary Amines | Aryl Bromides | P(o-tol)₃ | Not Specified | THF | Not Specified | Not Specified | [10] |

Table 4: N-Alkylation of Secondary Amines with Alcohols

| Secondary Amine | Alcohol | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Anilines/Benzylamines | Secondary Alcohols | NNN-Ni(II) pincer complex | Not Specified | Not Specified | Mild | Not Specified | [14] |

| Various | Primary Alcohols | HI or KI | NaHSO₄ | Not Specified | Not Specified | High | [12] |

| Various | Alcohols | AlCl₃ | None | Mesitylene | 166 | Satisfactory | [13] |

| Piperidine/Pyrrolidine | Primary Alcohols | Ag/Al₂O₃ | Cs₂CO₃ or K₃PO₄ | Xylene | 120 | Not Specified | [15] |

Experimental Protocols

General Protocol for Reductive Amination with Sodium Triacetoxyborohydride

-

To a solution of the secondary amine (1.0 equiv.) and the aldehyde or ketone (1.0-1.2 equiv.) in an appropriate solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane) is added sodium triacetoxyborohydride (1.5-2.0 equiv.) in one portion.

-

The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired tertiary amine.[3]

General Protocol for Iridium-Catalyzed Reductive Alkylation of a Secondary Amine with an Aldehyde

-

In a glovebox, a vial is charged with [IrCl(cod)]₂ (catalyst), the secondary amine (1.0 equiv.), the aldehyde (1.1 equiv.), and a suitable solvent (e.g., 1,4-dioxane).

-

Et₃SiH (1.1 equiv.) is added to the mixture.

-

The vial is sealed and the reaction mixture is heated at a specified temperature (e.g., 75 °C) until completion.[16]

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to yield the tertiary amine.

General Protocol for Chan-Lam Amination of a Benzylic Boronic Ester

-

A flask containing the benzylic boronic ester (1.0 equiv.), the aniline (4.0 equiv.), Cu(OAc)₂ (2.0 equiv.), and Cs₂CO₃ (0.5 equiv.) is purged with an inert gas (e.g., argon).

-

Methanol and pyridine (B92270) are added, and the mixture is stirred at 50-65 °C until the reaction is complete (monitored by TLC).

-

The mixture is cooled to room temperature, and aqueous NH₄OH is added.

-

The product is extracted with an ether, the combined organic layers are dried over MgSO₄, filtered, and concentrated.

-

The crude material is purified by column chromatography.[19]

Mandatory Visualizations

The following diagrams illustrate the core mechanisms and workflows described in this guide.

References

- 1. reaction mechanism - Reductive amination in case of secondary amines - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. Ch22: Alkylation of Amines [chem.ucalgary.ca]

- 5. Amine alkylation - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. research.rug.nl [research.rug.nl]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chinesechemsoc.org [chinesechemsoc.org]

- 13. html.rhhz.net [html.rhhz.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]

- 18. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 19. Chan-Lam Amination of Secondary and Tertiary Benzylic Boronic Esters [organic-chemistry.org]

- 20. discovery.researcher.life [discovery.researcher.life]

- 21. pubs.acs.org [pubs.acs.org]

- 22. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. A Convenient Synthesis of Tertiary Amines by Alkylation of Secondary Amines with Alkyl Halides in the Presence of Potassium Hydride and Triethylamine [jstage.jst.go.jp]

- 25. apps.dtic.mil [apps.dtic.mil]

N-ethyl-N-methylpropan-2-amine: A Technical Guide to its Applications in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethyl-N-methylpropan-2-amine, a sterically hindered tertiary amine, presents significant potential as a non-nucleophilic base and catalyst in modern organic synthesis. Its unique structural arrangement, featuring an isopropyl group that imparts considerable steric bulk around the nitrogen atom, theoretically allows for selective deprotonation of acidic protons without competing nucleophilic attack on electrophilic centers. This technical guide explores the core applications of this compound, focusing on its role as a non-nucleophilic base, its potential as a ligand and base in palladium-catalyzed cross-coupling reactions, and its utility as a catalyst in multicomponent reactions. While specific, detailed applications in peer-reviewed literature are limited, this document provides a comprehensive overview of its physicochemical properties, plausible synthetic routes, and generalized experimental protocols based on established principles of organic chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in organic synthesis. These properties dictate its behavior as a base, its solubility in various reaction media, and its general handling and safety considerations.

| Property | Value |

| Molecular Formula | C₆H₁₅N |

| Molecular Weight | 101.19 g/mol |

| IUPAC Name | This compound |

| CAS Number | 39198-07-7 |

| Appearance | Liquid (predicted) |

| Boiling Point | Not experimentally determined |

| Density | Not experimentally determined |

| pKa of Conjugate Acid | Estimated to be in the range of 10-11 (similar to other tertiary amines) |

Synthesis of this compound

The synthesis of this compound can be achieved through several standard organic transformations. The two most plausible and commonly employed methods are the alkylation of a secondary amine and reductive amination.

Alkylation of N-methylpropan-2-amine

A straightforward approach involves the N-alkylation of N-methylpropan-2-amine with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a suitable base to neutralize the hydrogen halide byproduct.

Generalized Experimental Protocol:

-

To a solution of N-methylpropan-2-amine (1.0 eq.) in a polar aprotic solvent (e.g., acetonitrile (B52724) or DMF) is added a non-nucleophilic base (e.g., potassium carbonate, 1.5 eq.).

-

The mixture is cooled to 0 °C, and ethyl bromide (1.1 eq.) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of the starting amine.

-

Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by distillation to afford this compound.

Caption: Synthesis of this compound via Alkylation.

Reductive Amination

An alternative route is the reductive amination of acetone (B3395972) with ethylamine, followed by methylation of the resulting N-ethylpropan-2-amine. This two-step sequence can also be performed as a one-pot reaction under specific conditions.

Applications in Organic Synthesis

The primary utility of this compound in organic synthesis stems from its character as a sterically hindered, non-nucleophilic base. This property is crucial in reactions where a base is required to deprotonate a substrate without undergoing undesirable side reactions, such as addition to a carbonyl group or displacement of a leaving group.

As a Non-Nucleophilic Base in Elimination Reactions

In analogy to other hindered bases like N,N-diisopropylethylamine (Hünig's base), this compound is expected to be an effective base for promoting elimination reactions, such as the dehydrohalogenation of alkyl halides to form alkenes. The steric bulk of the isopropyl group would disfavor its participation in competing SN2 reactions.

Generalized Experimental Protocol for Dehydrohalogenation:

-

To a solution of the alkyl halide (1.0 eq.) in an inert solvent (e.g., toluene (B28343) or dichloromethane) is added this compound (1.5-2.0 eq.).

-

The reaction mixture is heated to reflux and monitored by TLC or GC-MS.

-

Upon completion, the mixture is cooled to room temperature, and the ammonium (B1175870) salt byproduct is removed by filtration or an aqueous wash.

-

The organic phase is dried and concentrated, and the resulting alkene is purified by distillation or chromatography.

Role in Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, a base is often required to facilitate the catalytic cycle, typically in the transmetalation or reductive elimination steps. This compound can function as this base, with the added potential of acting as a ligand to the palladium center. Its ability to stabilize palladium intermediates while being sufficiently basic to drive the reaction forward makes it a promising candidate for these transformations.

Caption: Role of the Amine Base in a Pd-Catalyzed Cross-Coupling Cycle.

Catalyst in Multicomponent Reactions

This compound can act as a nucleophilic catalyst in multicomponent reactions, such as the Mannich reaction. In these reactions, the tertiary amine can react with an aldehyde to form a highly reactive iminium ion intermediate. This intermediate is then attacked by a nucleophile (e.g., an enol or enolate), leading to the formation of a new carbon-carbon bond. The steric hindrance of the amine can also provide a degree of stereocontrol in these transformations.

Caption: Catalytic Role of the Amine in the Mannich Reaction.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a sterically hindered tertiary amine with significant, though largely unexplored, potential in organic synthesis. Its structural features suggest it is a valuable non-nucleophilic base for a variety of transformations, including elimination reactions, and as a dual-purpose ligand and base in palladium-catalyzed cross-couplings. Furthermore, its ability to act as a nucleophilic catalyst opens avenues for its use in multicomponent reactions. While a lack of specific published data with quantitative yields and detailed protocols currently exists, this guide provides a theoretical framework and generalized methodologies to encourage further investigation into the synthetic utility of this promising reagent by the research and drug development community.

The Role of N-ethyl-N-methylpropan-2-amine in the Synthesis of Pharmaceutical Intermediates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-N-methylpropan-2-amine, a tertiary amine with the CAS Number 39198-07-7, presents a unique structural motif for the synthesis of complex molecules within the pharmaceutical industry.[1][2][3] Its potential as a key building block or reagent in the construction of active pharmaceutical ingredients (APIs) is significant, particularly in the development of centrally acting agents. This technical guide explores the physicochemical properties of this compound, its potential applications in pharmaceutical synthesis, and provides illustrative experimental protocols based on the synthesis of structurally analogous compounds. While direct, publicly documented evidence of its use in the synthesis of a commercialized pharmaceutical intermediate is limited, its structural similarity to moieties in known drugs, such as the analgesic Tapentadol, allows for a detailed examination of its synthetic potential.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its effective application in synthesis.

| Property | Value | Source |

| CAS Number | 39198-07-7 | [1][2][3] |

| Molecular Formula | C6H15N | [1][2] |

| Molecular Weight | 101.19 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | N-ethyl-N-methyl-2-propanamine, Ethylmethylisopropylamine | [2] |

| Canonical SMILES | CCN(C)C(C)C | [1] |

| InChIKey | UTLDDSNRFHWERZ-UHFFFAOYSA-N | [1] |

Synthetic Applications in Pharmaceutical Intermediates

Tertiary amines like this compound are pivotal in organic synthesis, primarily utilized in two main capacities: as a nucleophilic building block or as a non-nucleophilic base. Given its structure, it is well-suited for introduction into a target molecule via reactions such as the Mannich reaction or nucleophilic substitution.

A notable example of a structurally similar moiety in a pharmaceutical agent is the N,N-dimethylpropan-amine group found in the opioid analgesic Tapentadol. The synthesis of a key intermediate for Tapentadol, (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine, provides a valuable case study for illustrating the potential synthetic routes involving analogous tertiary amines like this compound.

Illustrative Synthetic Pathway: Analogue to a Tapentadol Intermediate

The following workflow outlines a plausible synthetic route where this compound could be employed, by analogy to the synthesis of a known pharmaceutical intermediate.

Experimental Protocols

The following are detailed, illustrative experimental protocols for the synthesis of a key intermediate analogous to that used in the production of Tapentadol. These protocols are based on established synthetic methods for structurally similar compounds.

Step 1: Synthesis of a Mannich Base Intermediate (Illustrative)

This protocol describes the synthesis of a beta-aminoketone via a Mannich-type reaction, a plausible route for incorporating the this compound moiety.

Reaction: 3'-Methoxypropiophenone (B1296965) + Paraformaldehyde + this compound hydrochloride → 1-(3-methoxyphenyl)-3-(ethyl(methyl)amino)-2-methylpropan-1-one hydrochloride

Procedure:

-

To a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 3'-methoxypropiophenone (0.1 mol), paraformaldehyde (0.12 mol), this compound hydrochloride (0.1 mol), and 200 mL of absolute ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

-

Heat the mixture to reflux (approximately 78 °C) and maintain for 6-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

-

Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

-

Dry the product under vacuum to yield the Mannich base hydrochloride.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 75-85% |

| Purity (by HPLC) | >98% |

Step 2: Grignard Reaction to form a Tertiary Alcohol (Illustrative)

This step introduces an ethyl group via a Grignard reaction with the ketone of the Mannich base.

Reaction: 1-(3-methoxyphenyl)-3-(ethyl(methyl)amino)-2-methylpropan-1-one + Ethylmagnesium bromide → 1-(3-methoxyphenyl)-3-(ethyl(methyl)amino)-2-methylpentan-1-ol

Procedure:

-

Prepare a solution of the Mannich base (from Step 1, after conversion to the free base) (0.08 mol) in 150 mL of anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, three-necked flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add ethylmagnesium bromide (3.0 M solution in diethyl ether, 0.1 mol) dropwise via an addition funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 80-90% |

| Diastereomeric Ratio | Varies depending on substrate and conditions |

Potential Signaling Pathways of Derived Pharmaceuticals

Pharmaceuticals containing the this compound moiety, by analogy to Tapentadol, would likely target the central nervous system. Tapentadol exhibits a dual mechanism of action: it is an agonist at the μ-opioid receptor and an inhibitor of norepinephrine (B1679862) reuptake.[4] A hypothetical API derived from this compound could potentially interact with similar signaling pathways.

Conclusion

This compound is a tertiary amine with significant potential as a building block in the synthesis of pharmaceutical intermediates, particularly for APIs targeting the central nervous system. While direct synthetic applications in marketed drugs are not readily found in public literature, its structural analogy to key fragments of existing analgesics like Tapentadol provides a strong basis for its exploration in drug discovery and development. The synthetic routes and experimental protocols detailed in this guide, based on established chemical transformations, offer a practical framework for researchers and scientists to harness the synthetic utility of this compound in the creation of novel therapeutic agents. Further investigation into its use in asymmetric synthesis and as a chiral auxiliary may unlock even greater potential in the development of next-generation pharmaceuticals.

References

N-ethyl-N-methylpropan-2-amine: An Evaluation of its Role in Stereoselective Synthesis

A Technical Note for Researchers, Scientists, and Drug Development Professionals

Initial Assessment: The compound N-ethyl-N-methylpropan-2-amine is an achiral tertiary amine. Its structure lacks a stereocenter, and the rapid inversion of the nitrogen atom at room temperature prevents it from being resolved into stable enantiomers.[1] Therefore, this compound cannot function as a traditional chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[2]

While this compound itself is not a chiral auxiliary, its structural motifs are relevant in the broader context of stereoselective reactions. Tertiary amines with bulky substituents can influence the stereochemical course of a reaction through steric hindrance.[3]

This technical guide will first clarify the structural features of this compound and then, to address the user's interest in chiral amine auxiliaries, will provide an in-depth overview of a well-established class of chiral auxiliaries: the pseudoephedrine amides. This will serve as a practical example of how chiral amines are employed in asymmetric synthesis, complete with data, protocols, and visualizations as initially requested.

Part 1: Analysis of this compound

This compound, with the chemical formula C₆H₁₅N, is a tertiary amine featuring an isopropyl group, an ethyl group, and a methyl group attached to a central nitrogen atom.[4][5]

Synthesis and Properties: The synthesis of this compound can be achieved through standard alkylation procedures, such as the reaction of N-methylpropan-2-amine with an ethyl halide.[3] As a tertiary amine, it acts as a base and a nucleophile, capable of participating in acid-base reactions, alkylations to form quaternary ammonium (B1175870) salts, and reactions with carboxylic acid derivatives to form amides.[3]

Part 2: Pseudoephedrine as a Chiral Auxiliary: A Practical Guide

To illustrate the principles of using a chiral amine as an auxiliary, this section will focus on the widely used and highly effective pseudoephedrine amides. Pseudoephedrine is a naturally occurring chiral amino alcohol that can be readily converted into a chiral auxiliary for the asymmetric alkylation of enolates.

Workflow for Asymmetric Alkylation using Pseudoephedrine Amide:

Caption: Asymmetric alkylation workflow using a pseudoephedrine chiral auxiliary.

Experimental Protocols:

1. Synthesis of N-Acyl Pseudoephedrine Amide: A solution of the desired carboxylic acid (1.0 eq) in an appropriate solvent (e.g., CH₂Cl₂) is treated with a coupling agent (e.g., DCC or EDC, 1.1 eq) and a catalytic amount of DMAP. To this mixture, (1R,2R)-pseudoephedrine (1.0 eq) is added, and the reaction is stirred at room temperature until completion. The crude product is then purified by chromatography.

2. Asymmetric Alkylation: The pseudoephedrine amide (1.0 eq) is dissolved in dry THF and cooled to -78 °C. A solution of lithium diisopropylamide (LDA, 2.2 eq) is added dropwise to form the chiral enolate. After stirring for 30-60 minutes, the electrophile (alkyl halide, 1.5 eq) is added, and the reaction is allowed to proceed at -78 °C. The reaction is quenched with a saturated aqueous solution of NH₄Cl.

3. Cleavage of the Chiral Auxiliary: The alkylated pseudoephedrine amide is dissolved in a mixture of THF and water. An acid (e.g., H₂SO₄) or a base (e.g., NaOH) is added, and the mixture is heated to reflux to hydrolyze the amide bond. The resulting chiral carboxylic acid is isolated, and the pseudoephedrine auxiliary can be recovered.

Data Presentation:

The diastereoselectivity of the alkylation is typically very high, often exceeding 95:5 d.r. The following table summarizes representative data for the alkylation of various pseudoephedrine amides.

| Carboxylic Acid Derivative | Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |

| Propionamide | Benzyl bromide | >98:2 | 95 |

| Butyramide | Methyl iodide | 97:3 | 92 |

| Phenylacetamide | Ethyl iodide | >98:2 | 90 |

Signaling Pathway for Stereochemical Induction:

The high degree of stereocontrol is attributed to the formation of a rigid chelated Z-enolate intermediate. The phenyl group of the pseudoephedrine shields one face of the enolate, forcing the electrophile to approach from the less sterically hindered face.

Caption: Mechanism of stereochemical induction by the pseudoephedrine auxiliary.

References

Spectroscopic Profile of N-ethyl-N-methylpropan-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for N-ethyl-N-methylpropan-2-amine (CAS No. 39198-07-7), a tertiary amine of interest in various chemical and pharmaceutical research domains. This document presents its nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for its spectroscopic analysis.

Molecular Structure and Spectroscopic Overview

This compound, with the molecular formula C6H15N, possesses a tertiary amine functional group. Its structure consists of an isopropyl group, an ethyl group, and a methyl group attached to a central nitrogen atom. This asymmetrical arrangement gives rise to a unique spectroscopic fingerprint, which is detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections present the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| -CH(CH₃)₂ | ~2.7 - 2.9 | Septet | 1H |

| -N-CH₂-CH₃ | ~2.3 - 2.5 | Quartet | 2H |

| -N-CH₃ | ~2.1 - 2.2 | Singlet | 3H |

| -CH₂-CH₃ | ~0.9 - 1.1 | Triplet | 3H |

| -CH(CH₃)₂ | ~0.9 - 1.0 | Doublet | 6H |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

| Assignment | Chemical Shift (δ) ppm |

| -C H(CH₃)₂ | ~50 - 55 |

| -N-C H₂-CH₃ | ~45 - 50 |

| -N-C H₃ | ~35 - 40 |

| -CH( C H₃)₂ | ~18 - 22 |

| -CH₂-C H₃ | ~12 - 16 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the absence of N-H stretching vibrations, a key feature of tertiary amines.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2960 - 2975 | C-H stretch (alkane) | Strong |

| 2850 - 2870 | C-H stretch (alkane) | Strong |

| 1450 - 1470 | C-H bend (alkane) | Medium |

| 1365 - 1385 | C-H bend (alkane, isopropyl gem-dimethyl) | Medium-Strong |

| 1150 - 1250 | C-N stretch (tertiary amine) | Medium-Weak |

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and IR spectra of aliphatic amines like this compound.

NMR Spectroscopy Protocol

4.1.1. Sample Preparation:

-

Approximately 5-20 mg of the amine sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for calibration of the chemical shift scale to 0.00 ppm.

4.1.2. Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is locked onto the deuterium (B1214612) signal of the solvent to ensure field stability.

-

The magnetic field homogeneity is optimized by shimming to obtain sharp spectral lines.

-

For ¹H NMR, a standard single-pulse experiment is typically performed. Key parameters include a 30-90° pulse angle, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 8-16 scans are sufficient.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon. A longer relaxation delay (e.g., 2-10 seconds) and a larger number of scans are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

FT-IR Spectroscopy Protocol

4.2.1. Sample Preparation (Neat Liquid):

-

A single drop of the neat liquid amine is placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

The plates are gently pressed together to form a thin liquid film.

4.2.2. Data Acquisition:

-

A background spectrum of the empty spectrometer is recorded to subtract the contributions of atmospheric water and carbon dioxide.

-

The prepared salt plates are placed in the sample holder of the FT-IR spectrometer.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis of an unknown sample suspected to be this compound is outlined below. This process integrates the information from both NMR and IR spectroscopy to confirm the structure.

Caption: Logical workflow for the spectroscopic identification of this compound.

molecular structure and conformation of N-ethyl-N-methylpropan-2-amine

An In-Depth Technical Guide on the Molecular Structure and Conformation of N-ethyl-N-methylpropan-2-amine

Abstract

This compound, a tertiary amine with significant structural features, presents a compelling case for detailed conformational analysis. Understanding the three-dimensional arrangement of its substituents is paramount for predicting its reactivity, intermolecular interactions, and potential applications in fields such as medicinal chemistry and materials science. This document provides a comprehensive overview of the molecule's structural properties, explores its conformational landscape through theoretical analysis, and outlines the key experimental and computational protocols required for its empirical study. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of small molecule architecture.

Molecular Identity and Physicochemical Properties

This compound is a chiral tertiary amine. The central nitrogen atom is bonded to three distinct alkyl groups: a methyl, an ethyl, and an isopropyl group. The presence of these groups dictates the molecule's steric and electronic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | Ethylmethylisopropylamine, N-ethyl-N-methyl-2-propanamine | [2] |

| CAS Number | 39198-07-7 | [1][2][3] |

| Molecular Formula | C₆H₁₅N | [1][2] |

| Molecular Weight | 101.19 g/mol | [1][2] |

| Canonical SMILES | CCN(C)C(C)C | [1] |

| Rotatable Bond Count | 2 | [2] |

| Complexity | 41.4 | [2] |

| XLogP3-AA | 1.4 | [1][2] |

Molecular Structure and Conformational Analysis

The core of this compound's structure is a tertiary nitrogen atom, which typically adopts a trigonal pyramidal geometry. The molecule possesses two primary rotatable bonds: the N-C(ethyl) bond and the N-C(isopropyl) bond. Rotation around these bonds gives rise to a complex potential energy surface with multiple conformational minima (rotamers).

References

An In-depth Technical Guide to the Safety and Handling of N-ethyl-N-methylpropan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on publicly available safety data. It is not exhaustive and should not replace a thorough risk assessment based on the specific conditions of use. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

Executive Summary

N-ethyl-N-methylpropan-2-amine (CAS: 39198-07-7), also known as N-ethyl-N-methyl-isopropylamine, is a volatile and hazardous aliphatic amine.[1][2] This guide provides a consolidated overview of its known hazards, safe handling procedures, and emergency responses. Due to the limited availability of in-depth toxicological data and the complete absence of information regarding its specific biological signaling pathways, this guide emphasizes a precautionary approach based on the compound's GHS classification and the general properties of similar chemicals. The primary hazards include extreme flammability, acute oral toxicity, and the potential to cause severe skin burns and serious eye damage.[3] Adherence to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, is mandatory.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[3] The primary hazards are summarized below.

GHS Hazard Statements:

-

H224, H225: Extremely flammable liquid and vapour / Highly flammable liquid and vapour.[3][4]

-

H301, H302: Toxic if swallowed / Harmful if swallowed.[3][4]

-

H312: Harmful in contact with skin.[4]

-

H318: Causes serious eye damage.[3]

-

H332: Harmful if inhaled.[4]

-

H335: May cause respiratory irritation.[5]

Hazard Pictograms:

-

Flame (GHS02)

-

Corrosion (GHS05)

-

Skull and Crossbones (GHS06) or Exclamation Mark (GHS07)

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented below. This data is essential for designing safe experiments and storage solutions.

| Property | Value |

| Molecular Formula | C6H15N |

| Molecular Weight | 101.19 g/mol [1][6] |

| Appearance | Liquid[6] |

| Flash Point | -7.2 °C (19.0 °F)[6] |

| CAS Number | 39198-07-7[1][2] |

| IUPAC Name | This compound[1] |

Methodologies for Safe Handling and Experiments

Given the significant hazards, all work with this compound must be conducted with rigorous safety measures. Detailed experimental protocols for this specific compound are not publicly available; therefore, the following methodologies are based on best practices for handling volatile, flammable, and corrosive amines.

Engineering Controls

-

Chemical Fume Hood: All handling of the substance, including transfers, dilutions, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[7]

-

Ventilation: Ensure the laboratory has adequate general ventilation.[4][7]

-

Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of flammable vapors.[3][5][8]

-

Static Control: Ground and bond containers and receiving equipment during transfers to prevent static discharge, a potential ignition source.[3][8][9] Use non-sparking tools.[3][9]

-

Emergency Equipment: An emergency eye wash station and safety shower must be immediately accessible in the work area.[9]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory:

-

Eye and Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[4][7] Contact lenses should not be worn.[9]

-

Hand Protection: Use chemically resistant gloves (e.g., neoprene or nitrile rubber).[9] Gloves must be inspected before use and disposed of properly after handling.[4]

-

Skin and Body Protection: Wear a flame-resistant lab coat and appropriate protective clothing to prevent skin contact.[3][4]

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if vapors are not adequately controlled by a fume hood, a NIOSH-approved full-face respirator with an organic vapor/amine gas cartridge is required.[3][9]

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[3][4][5] Keep containers tightly closed and store them locked up.[3][5]

-

Disposal: Dispose of waste contents and containers at an approved waste disposal plant in accordance with all local, regional, and national regulations.[3] Do not allow the product to enter drains.[4]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

| Exposure Route | First-Aid Measures |

| Eye Contact | Immediately rinse cautiously with water for several minutes.[3][4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4][7] |

| Skin Contact | Take off immediately all contaminated clothing.[3][5] Rinse skin with plenty of water or shower.[3][5] Seek immediate medical attention. Wash contaminated clothing before reuse.[3][9] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing.[3][7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][7] |

| Ingestion | Rinse mouth.[3] Do NOT induce vomiting.[3][7][8] Call a poison control center or doctor immediately for treatment advice.[3][7] |

In Case of Fire:

-

Use alcohol-resistant foam, dry chemical, or carbon dioxide (CO2) to extinguish.[4][5]

-

Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[4][8]

Logical and Experimental Workflows

As no specific signaling pathways for this compound have been documented, the following diagrams illustrate the critical logical workflows for ensuring safety during its handling and use in a research context.

Caption: A logical workflow for chemical risk assessment.

Caption: A standard workflow for handling hazardous chemicals.

Toxicological Information

Detailed toxicological studies for this compound are not widely available. The hazard classifications are based on data from similar compounds and computational models.

-

Acute Toxicity: Classified as toxic or harmful if swallowed, inhaled, or in contact with skin.[3][4] Ingestion may cause severe swelling and damage to the esophagus and stomach.[7]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[3]

-

Long-term Effects: No data is available on carcinogenicity, mutagenicity, or reproductive toxicity.[7]

Given the lack of data, the compound should be treated as having unknown long-term health effects, and exposure should be minimized at all times.

References

- 1. This compound | C6H15N | CID 20336998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. echemi.com [echemi.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. fr.cpachem.com [fr.cpachem.com]

- 6. N-Ethyl-2-methyl-2-propanamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. gelest.com [gelest.com]

A Technical Guide to N-ethyl-N-methylpropan-2-amine: Suppliers, Purity, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-ethyl-N-methylpropan-2-amine, a tertiary amine with applications in organic synthesis and potential relevance in pharmaceutical research. This document outlines commercially available suppliers, their reported purity grades, and a summary of synthetic methodologies.

Chemical Properties and Identifiers

This compound, also known as N-ethyl-N-methylisopropylamine, is a chemical compound with the molecular formula C6H15N and a molecular weight of 101.19 g/mol .[1][2]

| Identifier | Value |

| CAS Number | 39198-07-7[1] |

| Molecular Formula | C6H15N[1][2] |

| Molecular Weight | 101.19 g/mol [1][2] |

| IUPAC Name | This compound[2] |

| SMILES | CCN(C)C(C)C[2] |

| InChI Key | UTLDDSNRFHWERZ-UHFFFAOYSA-N[2] |

Suppliers and Purity Grades